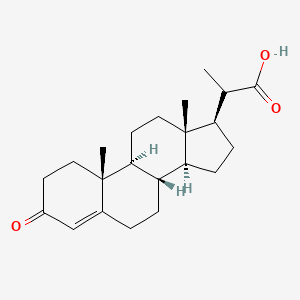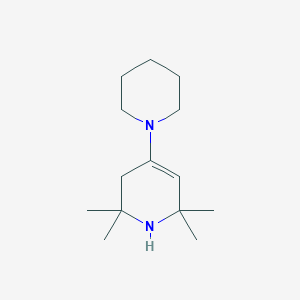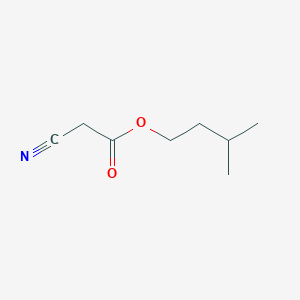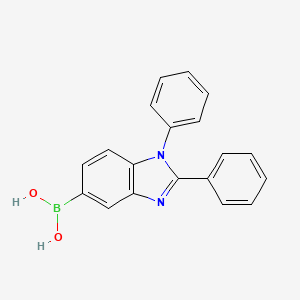
(1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-1H-benzimidazole-5-boronic acid is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The boronic acid functional group in this compound adds to its versatility, making it useful in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid typically involves the formation of the benzimidazole core followed by the introduction of the boronic acid group. One common method involves the cyclization of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core. The boronic acid group can then be introduced via a borylation reaction using a suitable boron reagent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenyl-1H-benzimidazole-5-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazoles.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of an aryl halide.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydrobenzimidazoles.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
1,2-Diphenyl-1H-benzimidazole-5-boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid depends on its application:
Suzuki-Miyaura Cross-Coupling: The boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Antimicrobial and Anticancer Activity: The benzimidazole core interacts with various molecular targets, including DNA and enzymes, leading to the inhibition of cell growth and proliferation.
Comparación Con Compuestos Similares
1,2-Diphenyl-1H-benzimidazole-5-boronic acid can be compared with other similar compounds:
1,2-Diphenyl-1H-imidazole: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
1,2-Diphenyl-1H-benzimidazole: Similar structure but without the boronic acid group, limiting its applications in Suzuki-Miyaura reactions.
Phenylboronic Acid: Contains the boronic acid group but lacks the benzimidazole core, reducing its biological activity.
These comparisons highlight the unique combination of the benzimidazole core and boronic acid group in (1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C19H15BN2O2 |
|---|---|
Peso molecular |
314.1 g/mol |
Nombre IUPAC |
(1,2-diphenylbenzimidazol-5-yl)boronic acid |
InChI |
InChI=1S/C19H15BN2O2/c23-20(24)15-11-12-18-17(13-15)21-19(14-7-3-1-4-8-14)22(18)16-9-5-2-6-10-16/h1-13,23-24H |
Clave InChI |
BOURHDYEEDAGKE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

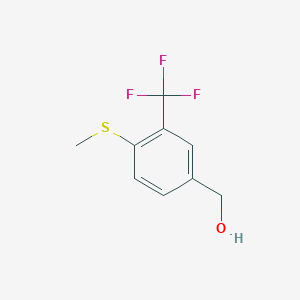
![Imidazo[1,2-a]pyridine,5-[(4-chlorobutyl)thio]-](/img/structure/B8474286.png)
![2-(Pyridin-3-yl)-4-phenethylamino-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8474290.png)
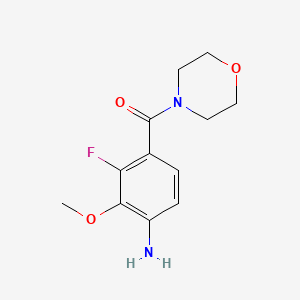
![2-[2-(5-Nitrofuran-2-yl)ethenyl]-1-(3-phenoxypropyl)-1H-imidazole](/img/structure/B8474305.png)
![2-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-dioxolane](/img/structure/B8474312.png)
![4-[(2,2-Dimethoxyethyl)sulfanyl]-3-hydroxybutan-2-one](/img/structure/B8474321.png)
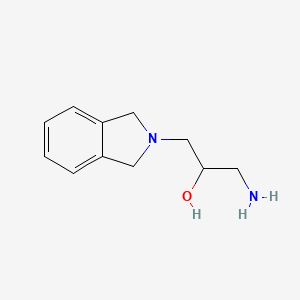
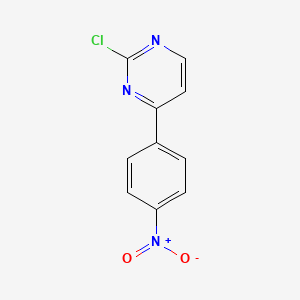
![Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate](/img/structure/B8474342.png)
